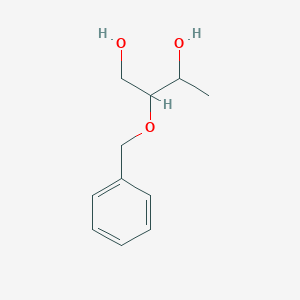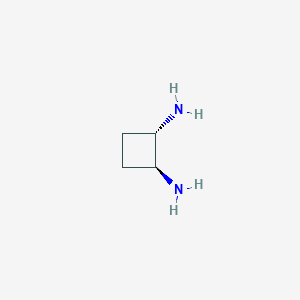![molecular formula C14H7Cl3N2S B2784531 3-[4-(2,3,4-Trichlorophenyl)-1,3-thiazol-2-yl]pyridine CAS No. 521280-23-9](/img/structure/B2784531.png)
3-[4-(2,3,4-Trichlorophenyl)-1,3-thiazol-2-yl]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-[4-(2,3,4-Trichlorophenyl)-1,3-thiazol-2-yl]pyridine” is a synthetic compound that contains a thiazole ring . Thiazole, a five-membered heteroaromatic ring, is an important scaffold of a large number of synthetic compounds . Its diverse pharmacological activity is reflected in many clinically approved thiazole-containing molecules, with an extensive range of biological activities, such as antibacterial, antifungal, antiviral, antihelmintic, antitumor, and anti-inflammatory effects .
Synthesis Analysis
The synthesis of thiazole derivatives, including “this compound”, often involves the condensation of two equivalents of thiourea with an equivalent of a dibromo compound . Several methods for the synthesis of thiazole compounds, starting from halogenated derivatives by transition-metal-catalyzed arylation or cross-coupling reactions, have been reported .Molecular Structure Analysis
The thiazole ring in “this compound” is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis
Thiazole derivatives, including “this compound”, have been found to exhibit a wide range of chemical reactions due to the presence of the thiazole ring . The C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine. It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Scientific Research Applications
Synthesis and Material Development
Compounds structurally related to 3-[4-(2,3,4-Trichlorophenyl)-1,3-thiazol-2-yl]pyridine have been utilized in the synthesis of rhenium(I) complexes to study their photophysical, thermal, and electrochemical properties. For instance, a study on rhenium(I) complexes possessing bidentate-coordinated 2,6-di(thiazol-2-yl)pyridine derivatives aimed to examine the impact of ligand modification on the properties of these complexes, demonstrating their potential in the development of emissive layers for OLED devices (Tomasz Klemens et al., 2017).
Photophysical and Electrochemical Studies
The luminescent and electrochemical properties of rhenium(I) tricarbonyl complexes with ligands structurally related to the queried compound have been a focal point of research. These studies contribute to understanding the electronic structure and luminescence behavior of such complexes, informing their application in light-emitting devices and sensors. An example includes research on a luminescent pH sensor based on a sol-gel film functionalized with a luminescent organometallic complex, showcasing the sensitivity of the luminescence properties to the protonation-deprotonation status of the ligand (M. Lam et al., 2000).
Advanced Optical and Electronic Materials
Explorations into donor-acceptor-donor (D-A-D) polymers using thiazolyl and pyridyl segments have revealed significant insights into the design of materials for electrochromics and fluorescence. These studies highlight the critical role of structural motifs in determining the optical absorption and emission characteristics of polymers, with implications for their use in green and near-infrared electrochromic devices (Shouli Ming et al., 2015).
Molecular Docking and Biological Activities
In addition to material science, compounds with the pyridyl and thiazolyl framework have been studied for their potential biological activities through synthesis, molecular docking, and in vitro screenings. These investigations aim to discover new compounds with antimicrobial, antioxidant, and potentially anticancer properties, expanding the scope of applications for these chemical structures in medicinal chemistry (E. M. Flefel et al., 2018).
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . These diverse biological activities suggest that the compound may interact with a variety of targets within the body.
Mode of Action
Thiazole derivatives are known to interact with their targets in a variety of ways, leading to changes in cellular function . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This chemical structure may allow the compound to interact with its targets in unique ways.
Biochemical Pathways
Given the diverse biological activities of thiazole derivatives, it is likely that this compound affects multiple biochemical pathways .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of the compound.
Result of Action
Thiazole derivatives have been found to have antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These effects suggest that the compound may have a wide range of impacts at the molecular and cellular level.
properties
IUPAC Name |
2-pyridin-3-yl-4-(2,3,4-trichlorophenyl)-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7Cl3N2S/c15-10-4-3-9(12(16)13(10)17)11-7-20-14(19-11)8-2-1-5-18-6-8/h1-7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVHJXPJIOKAMAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC(=CS2)C3=C(C(=C(C=C3)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7Cl3N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-bromo-4-(2-nitrobenzoyl)-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B2784448.png)
![2-[(3-Chlorophenoxy)methyl]isoindole-1,3-dione](/img/structure/B2784451.png)



![1-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-4-methylpiperazine](/img/structure/B2784457.png)


![Methyl 2-chloro-4-[4-(trifluoromethyl)piperidino]benzenecarboxylate](/img/structure/B2784460.png)
![Methyl 4,5-dihydronaphtho[1,2-b]thiophene-2-carboxylate](/img/structure/B2784466.png)


